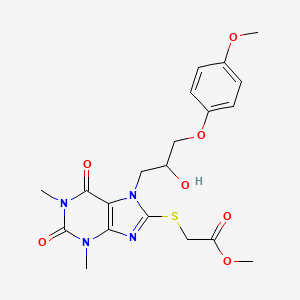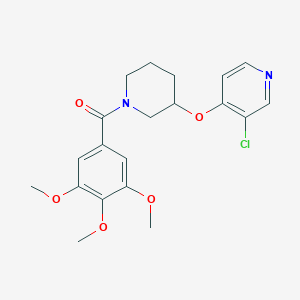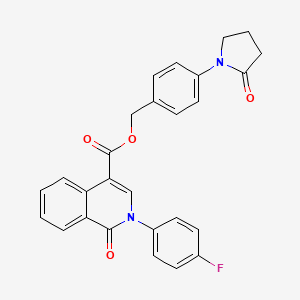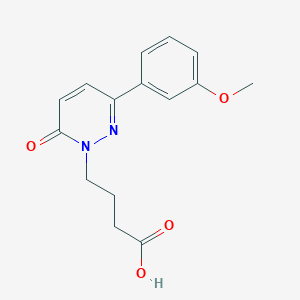![molecular formula C24H16N2 B2665461 2-[3-(2-Quinolinyl)phenyl]quinoline CAS No. 189694-27-7](/img/structure/B2665461.png)
2-[3-(2-Quinolinyl)phenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(2-Quinolinyl)phenyl]quinoline” is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline has fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivatives .
Synthesis Analysis
Quinoline derivatives have been synthesized using various methods over the last few decades . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular formula of 2-Phenylquinoline, a similar compound, is C15H11N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .科学的研究の応用
Synthesis and Biological Activity
- Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides : 2-Phenylquinolines substituted at the phenyl group and C4 of the quinoline were synthesized and analyzed for their ability to inhibit the immunostimulatory effect of CpG-oligodeoxynucleotides, demonstrating their potential as antagonists in immune response modulation (Strekowski et al., 2003).
Photophysical and Photophysical Probing
- Photophysical Switching for DNA Probing : A study on Ru(II) diimine DNA probes highlighted the unique photophysical switching behavior of these compounds in different solvents and when bound to DNA, suggesting their application as photochemical and photophysical probes for nucleic acids (O'donoghue et al., 2004).
Corrosion Inhibition
- Green Corrosion Inhibitors for Mild Steel : Quinoline derivatives have been shown to act as effective green corrosion inhibitors for mild steel in acidic medium, with one of the derivatives achieving an inhibition efficiency of 98.09% at a certain concentration. This application is significant in the protection of metals from corrosion, with implications for industrial and environmental sustainability (Singh et al., 2016).
Anticancer Activities
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery : Quinoline and its derivatives have been explored for their anticancer activities, demonstrating efficacy against various cancer drug targets. The synthetic versatility of quinoline allows the generation of structurally diverse derivatives with potential therapeutic benefits in cancer treatment (Solomon & Lee, 2011).
作用機序
While the specific mechanism of action for “2-[3-(2-Quinolinyl)phenyl]quinoline” is not mentioned in the retrieved papers, quinoline and its derivatives are known to have a broad spectrum of bioactivity . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-quinolin-2-ylphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-23(25-21)19-8-5-9-20(16-19)24-15-13-18-7-2-4-11-22(18)26-24/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJTZSDOEHNNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2665378.png)
![3-(4-Chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2665379.png)


![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2665387.png)
![4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665389.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2665390.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2665392.png)



![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2665398.png)

